molecular formula C11H15N3O3 B13965366 Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate

Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate

Cat. No.: B13965366
M. Wt: 237.25 g/mol
InChI Key: RXEZNNMCHHMZJA-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate typically involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions. One common method includes the use of AuCl₃-catalyzed cycloisomerization . Another approach involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of tert-butyl nitrite or isoamyl nitrite in a one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions is a notable method .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate undergoes various chemical reactions, including:

    Oxidation: Conversion of propargylamines to oximes.

    Reduction: Not commonly reported for this compound.

    Substitution: Reactions involving the substitution of functional groups on the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Propargylamines, CuCl, and other oxidizing agents.

    Cyclization: AuCl₃, tert-butyl nitrite, isoamyl nitrite.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is not fully elucidated. isoxazole derivatives are known to interact with various molecular targets and pathways. For example, some isoxazole compounds inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The exact molecular targets and pathways for this specific compound require further research.

Comparison with Similar Compounds

Uniqueness: Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl N-[(3-cyano-1,2-oxazol-5-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)16-10(15)14(4)7-9-5-8(6-12)13-17-9/h5H,7H2,1-4H3

InChI Key

RXEZNNMCHHMZJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=NO1)C#N

Origin of Product

United States

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